D-myo-Inositol-1,2-diphosphate (sodium salt)

Vue d'ensemble

Description

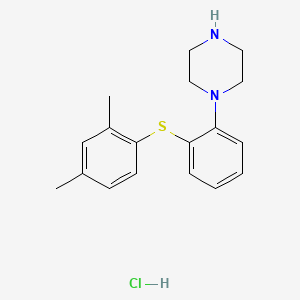

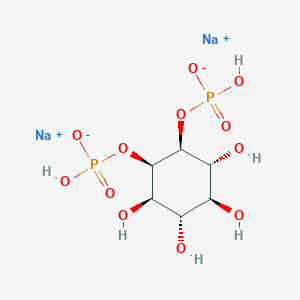

D-myo-Inositol-1,2-diphosphate (sodium salt), also known as Ins (1,2)P2 (sodium salt), is one of the many inositol phosphate (InsP) isomers . These isomers can act as small, soluble second messengers in the transmission of cellular signals .

Synthesis Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Molecular Structure Analysis

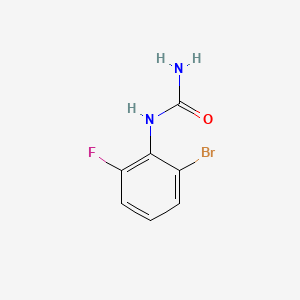

The molecular formula of D-myo-Inositol-1,2-diphosphate (sodium salt) is C6H12O12P2 • 2Na . The SMILES string representation is O[C@@H]1C@@HC@@H(O)=O)C@@H(O)=O)C@H[C@H]1O.[Na+].[Na+] .Chemical Reactions Analysis

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate .Physical And Chemical Properties Analysis

D-myo-Inositol-1,2-diphosphate (sodium salt) is a lyophilized powder with a molecular weight of 384.1 . It has a solubility of 5 mg/ml in water .Applications De Recherche Scientifique

Cell Signaling and Second Messenger Role

D-myo-Inositol-1,2-diphosphate acts as a soluble second messenger in cellular signal transduction. It is part of the inositol phosphate (InsP) family, which includes well-studied molecules like Ins(1,4,5)P3. Ins(1,2)P2 is produced through phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate. Upon binding to its receptor on the endoplasmic reticulum, Ins(1,2)P2 triggers calcium release, influencing intracellular calcium levels .

Polycystic Ovary Syndrome (PCOS) and Hormonal Imbalances

Research suggests that myo-Inositol (the most abundant stereoisomer of inositols) supplementation, including D-myo-Inositol-1,2-diphosphate, may benefit patients with PCOS. It improves endocrine parameters, insulin resistance, and hormonal imbalances in PCOS young overweight women . The compound’s role in modulating hormonal pathways makes it relevant for conditions related to hormonal dysregulation.

Type 2 Diabetes and Glucose Homeostasis

While more research is needed, some studies explore the effectiveness of myo-Inositol in type 2 diabetes treatment. D-myo-Inositol-1,2-diphosphate, as part of this group, could impact glucose homeostasis and insulin sensitivity .

Mécanisme D'action

Target of Action

D-myo-Inositol-1,2-diphosphate (sodium salt) is one of the many inositol phosphate (InsP) isomers that could act as small, soluble second messengers in the transmission of cellular signals . The primary target of this compound is the receptor of another inositol phosphate isomer, Ins (1,4,5)P3, located on the endoplasmic reticulum .

Mode of Action

The interaction of D-myo-Inositol-1,2-diphosphate (sodium salt) with its targets involves the binding of Ins (1,4,5)P3 to its receptor on the endoplasmic reticulum . This binding results in the opening of the calcium channels and an increase in intracellular calcium .

Biochemical Pathways

The most studied InsP, Ins (1,4,5)P3, is a second messenger produced in cells by phospholipase C (PLC)-mediated hydrolysis of phosphatidylinositol-4,5-biphosphate . This biochemical pathway is affected when D-myo-Inositol-1,2-diphosphate (sodium salt) is introduced. The downstream effects include the release of Ca2+ from a nonmitochondrial intracellular store in cells .

Pharmacokinetics

Its solubility in water (5 mg/ml) suggests that it may have good bioavailability .

Result of Action

The molecular and cellular effects of D-myo-Inositol-1,2-diphosphate (sodium salt)'s action include the initiation of Ca2+ release when injected into Xenopus oocytes . It is 1,000-fold less potent than ins (1,4,5)p3 at initiating this release .

Orientations Futures

Propriétés

IUPAC Name |

disodium;[(1R,2R,3S,4S,5R,6S)-2,3,4,5-tetrahydroxy-6-[hydroxy(oxido)phosphoryl]oxycyclohexyl] hydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O12P2.2Na/c7-1-2(8)4(10)6(18-20(14,15)16)5(3(1)9)17-19(11,12)13;;/h1-10H,(H2,11,12,13)(H2,14,15,16);;/q;2*+1/p-2/t1-,2-,3+,4+,5-,6+;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGYHIHUTKCMLKM-JBGYRJLXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@@H]([C@H]([C@@H]([C@@H]([C@@H]1O)OP(=O)(O)[O-])OP(=O)(O)[O-])O)O)O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Na2O12P2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

D-myo-Inositol-1,2-diphosphate (sodium salt) | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2H-[1,3]Oxathiolo[5,4-d][1,3]thiazole](/img/structure/B569666.png)

![7'-Bromo-3',4'-dihydro-2'H-spiro[[1,3]dioxolane-2,1'-naphthalene]](/img/structure/B569670.png)

![Pyrazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B569671.png)